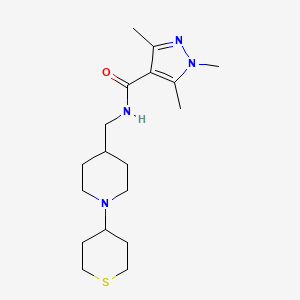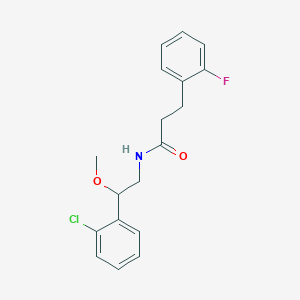
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFM-2 is a synthetic compound that belongs to the family of amide derivatives. It was first synthesized in 2008 by researchers at the University of Arizona. Since then, CFM-2 has been the subject of numerous studies due to its potential use as a pain management drug. However, it is important to note that
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide and related compounds have been synthesized and characterized for various applications in scientific research. The synthesis involves reactions between specific amines and acids or their derivatives, yielding high-purity products characterized by various spectroscopic techniques such as 1H, 13C, UV, IR, and mass spectral data. These compounds are analyzed for their structural and functional properties, contributing to the development of new materials with potential applications in pharmaceuticals and materials science (Manolov, Ivanov, & Bojilov, 2021).
Radiotracer Development
Research into N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide derivatives includes the development of radiotracers for positron emission tomography (PET). These compounds, through the process of nucleophilic displacement of bromide with [18F]fluoride, serve as potential radiotracers for studying specific receptors in the brain, showcasing their importance in neurological research (Katoch-Rouse & Horti, 2003).
Nonlinear Optical Properties
The study of nonlinear optical properties of related chalcones demonstrates their potential for optical limiting applications. These materials exhibit significant nonlinear refractive indices, making them promising candidates for the development of optical devices capable of controlling and manipulating light with high precision. The research explores the synthesis, crystallization, and evaluation of these materials, providing a basis for advancements in photonic technologies (Shetty et al., 2017).
Antipathogenic Activity
Derivatives of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide have been explored for their antipathogenic properties, particularly against bacterial cells. These compounds show promise in developing new antimicrobial agents capable of inhibiting the growth of biofilms, which are challenging to treat with conventional antibiotics. This line of research is crucial for addressing the increasing issue of antibiotic resistance and finding effective treatments for biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-23-17(14-7-3-4-8-15(14)19)12-21-18(22)11-10-13-6-2-5-9-16(13)20/h2-9,17H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDSTVKMYDHLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

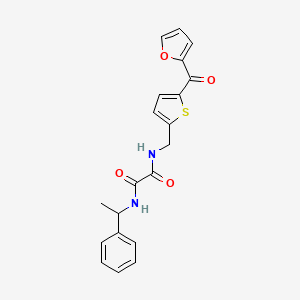
![N-(3-(1H-imidazol-1-yl)propyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848775.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)
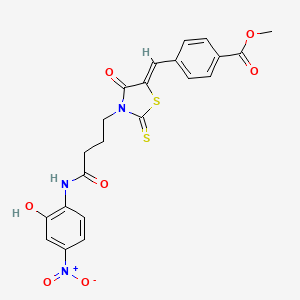
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)
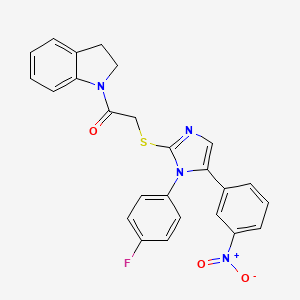
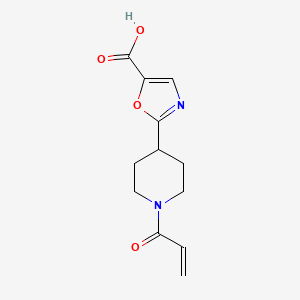
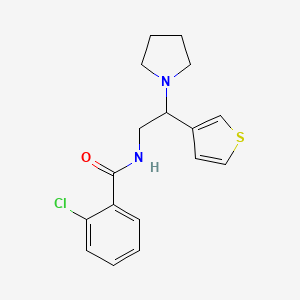
![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)
